tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Overview
Description
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol . It is a heterocyclic compound containing a pyrimidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate typically involves the reaction of 6-(hydroxymethyl)pyrimidine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate: This compound has a similar structure but contains a pyrazolo[3,4-d]pyrimidine ring instead of a pyrimidine ring.
This compound: This compound is similar but may have different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxymethyl group and a tert-butyl carbamate group, which confer distinct chemical and biological properties .
Biological Activity
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, with the CAS number 954097-20-2, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 225.24 g/mol. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The compound features a pyrimidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. Its structural formula is crucial for its interactions at the molecular level, influencing its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines with significant efficacy:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |
MCF10A (Non-cancerous) | >2.5 | Minimal effect |
The selectivity of this compound is notable, as it displays a much stronger inhibition on cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window for potential applications in cancer treatment .
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Cell Proliferation : The compound acts by interfering with cell cycle progression, particularly arresting cells at the G2/M phase.
- Targeting Specific Kinases : It has been identified as an inhibitor of certain kinases involved in cancer progression, including EGFR phosphorylation.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have reported on the efficacy of this compound in vivo:
- Study on Metastasis : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to control groups .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapy strategies .
Safety Profile
While exploring its biological activity, safety considerations are paramount. The compound has been classified under various hazard categories:
- Acute Toxicity : Harmful if swallowed (Category 4).
- Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
Precautionary measures include wearing protective gear when handling the substance to mitigate risks associated with exposure .
Properties
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)pyrimidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORIDUDLAQZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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